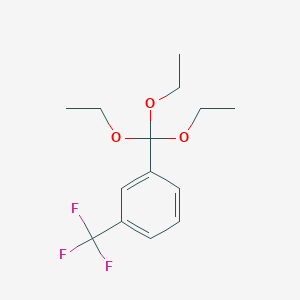
Triethyl ortho(3-(trifluoromethyl)benzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl ortho(3-(trifluoromethyl)benzoate) is a chemical compound with the molecular formula C14H19F3O3 and a molecular weight of 292.301 g/mol . This compound is part of the orthoester family, which is characterized by three alkoxy groups attached to a central carbon atom. Triethyl ortho(3-(trifluoromethyl)benzoate) is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl ortho(3-(trifluoromethyl)benzoate) typically involves the reaction of 3-(trifluoromethyl)benzoic acid with triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the orthoester by the addition of ethanol and a catalytic amount of acid .
Industrial Production Methods
Industrial production of triethyl ortho(3-(trifluoromethyl)benzoate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Triethyl ortho(3-(trifluoromethyl)benzoate) undergoes various chemical reactions, including:
Substitution: The orthoester group can be substituted with other nucleophiles, leading to the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-(trifluoromethyl)benzoic acid and ethanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Triethyl ortho(3-(trifluoromethyl)benzoate) is used in several scientific research fields, including:
Mechanism of Action
The mechanism of action of triethyl ortho(3-(trifluoromethyl)benzoate) involves its ability to undergo hydrolysis and substitution reactions. The orthoester group is highly reactive, allowing it to participate in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Triethyl orthoformate: Similar in structure but lacks the trifluoromethyl group.
Triethyl orthoacetate: Contains an acetyl group instead of the trifluoromethyl group.
Uniqueness
Triethyl ortho(3-(trifluoromethyl)benzoate) is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific research applications .
Properties
CAS No. |
59118-34-2 |
|---|---|
Molecular Formula |
C14H19F3O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-(triethoxymethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H19F3O3/c1-4-18-14(19-5-2,20-6-3)12-9-7-8-11(10-12)13(15,16)17/h7-10H,4-6H2,1-3H3 |
InChI Key |
IZFKYARLKCYNHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=CC=C1)C(F)(F)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


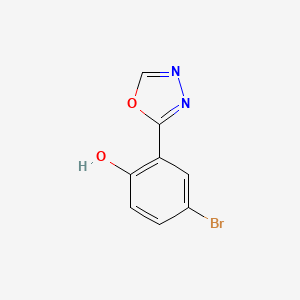
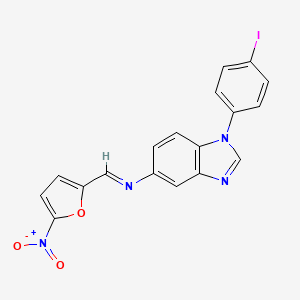
![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)
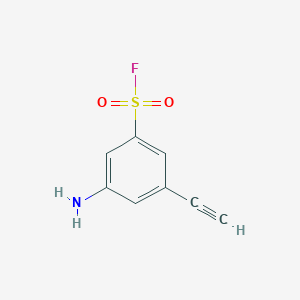
![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)



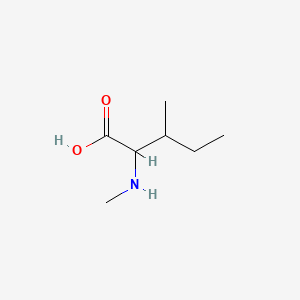

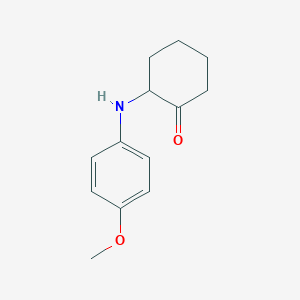

![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
